5-Cyclopropyl-3-ethoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-5-ethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-12-10-5-9(6-11-7-10)8-3-4-8/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYQRQDPEUQVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299310 | |
| Record name | Pyridine, 3-cyclopropyl-5-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-62-4 | |
| Record name | Pyridine, 3-cyclopropyl-5-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-cyclopropyl-5-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Cyclopropyl 3 Ethoxypyridine: from Classical Approaches to Contemporary Innovations
Retrosynthetic Analysis and Key Disconnection Strategies for the Pyridine (B92270) Core of 5-Cyclopropyl-3-ethoxypyridine
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections can be categorized into two main strategies: those that build the pyridine ring from acyclic precursors and those that functionalize a pre-existing pyridine core.
Strategy 1: Pyridine Ring Formation (Cyclization Approaches)
This strategy involves disconnecting two or more bonds of the pyridine ring. The most common approaches for a 3,5-disubstituted pyridine involve disconnections that break the ring into fragments suitable for condensation or cycloaddition reactions.
[3+3] Disconnection: This approach disconnects the ring into two three-atom fragments. For the target molecule, this could involve a disconnection across the C2-C3 and N1-C6 bonds, suggesting a reaction between a 1,3-dielectrophile and a 1,3-nucleophile (e.g., an enamine derivative and a β-dihalogenated compound). mdpi.com
[4+2] Disconnection: This strategy is analogous to the Diels-Alder reaction. The pyridine ring is disconnected into a four-atom (diene equivalent) and a two-atom (dienophile equivalent) fragment. For instance, the ring could be disconnected across the C2-C3 and C5-C6 bonds, suggesting a cycloaddition between a 1-azadiene and an alkyne or its equivalent. baranlab.org
Hantzsch-type Disconnection: A classical and highly reliable approach involves disconnecting the molecule into components for a multicomponent reaction. For this compound, this would involve breaking it down into an aldehyde, a β-ketoester (or equivalent) incorporating the cyclopropyl (B3062369) group, another enamine/enone component providing the ethoxy group, and an ammonia (B1221849) source. wikipedia.orgwikipedia.org
Strategy 2: Functionalization of a Pre-existing Pyridine Ring
This strategy maintains the integrity of the pyridine core and focuses on the sequential or convergent introduction of the cyclopropyl and ethoxy substituents. The order of introduction is a key strategic consideration.
C-5 Cyclopropyl Introduction First: This pathway would start with a 3-ethoxypyridine (B173621) precursor. A key disconnection is the C(pyridine)-C(cyclopropyl) bond, suggesting a cross-coupling reaction. This requires the regioselective introduction of a handle (e.g., a halogen) at the C-5 position of 3-ethoxypyridine, followed by coupling with a cyclopropyl organometallic reagent.
C-3 Ethoxy Introduction First: This pathway begins with a 5-cyclopropylpyridine precursor. The key disconnection is the C(pyridine)-O(ethoxy) bond. This suggests a nucleophilic aromatic substitution (SNAr) on a 3-halo-5-cyclopropylpyridine or an etherification of a 5-cyclopropylpyridin-3-ol (B12106749) intermediate.
Historical Development and Evolution of Synthetic Routes to Pyridine Derivatives with Cyclopropyl and Ethoxy Moieties
The synthesis of pyridine derivatives has a rich history dating back to the 19th century. Early methods, while groundbreaking, often suffered from low yields and harsh conditions. wikipedia.orgslideserve.com
Another foundational method is the Chichibabin pyridine synthesis (1924), which involves the condensation of aldehydes, ketones, and ammonia. wikipedia.org While useful for producing simple pyridines from inexpensive reagents, it generally provides low yields for complex, unsymmetrically substituted products and lacks the regiocontrol needed for a specific isomer like this compound. wikipedia.org
The introduction of alkoxy groups , such as ethoxy, onto a pyridine ring historically relied on nucleophilic aromatic substitution on activated halopyridines or the Williamson ether synthesis from hydroxypyridines. These classical methods remain relevant but have been significantly enhanced by the development of metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope.
The evolution from these classical, often brute-force methods to modern, highly selective catalytic processes marks a significant advancement in the field. The ability to precisely construct molecules like this compound is a direct result of the development of retrosynthetic theory and the invention of powerful synthetic tools like organometallic cross-coupling and directed metalation.
Exploration of Novel and Efficient Synthetic Pathways to this compound
Modern synthetic chemistry offers a diverse toolkit for the efficient construction of polysubstituted pyridines. These methods prioritize high yields, regioselectivity, and functional group tolerance.
Building the pyridine core from acyclic precursors is an atom-economical approach. Contemporary methods often rely on metal-catalyzed or metal-free cycloaddition and annulation strategies.
[2+2+2] Cycloadditions: Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a powerful method for constructing pyridine rings. acsgcipr.org To synthesize the target molecule, this could involve the cyclotrimerization of two different alkynes with a nitrile that incorporates one of the desired substituents. However, controlling the regioselectivity with multiple unsymmetrical components remains a significant challenge.
[3+3] Annulation: This strategy involves the reaction of 1,3-bielectrophilic and 1,3-binucleophilic three-carbon fragments. For example, a metal-free [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides has been reported as an efficient route to polysubstituted pyridines under mild conditions. mdpi.com A similar strategy could be envisioned using precursors bearing the cyclopropyl and ethoxy moieties.
[4+2] Annulation: These Diels-Alder-type reactions can use various azadienes. A copper-catalyzed [4+2] oxidative annulation of α,β-unsaturated ketoxime acetates with cyclopropanols has been developed for the synthesis of 2,4,5-trisubstituted pyridines, showcasing the integration of cyclopropyl groups during ring formation. researchgate.net
| Method | Key Precursors | Conditions | Advantages | Potential Challenges |
| [2+2+2] Cycloaddition | Alkynes, Nitrile | Transition Metal Catalyst (e.g., Co, Ru, Rh) | High atom economy, convergent. acsgcipr.org | Regioselectivity control with unsymmetrical substrates. |
| [3+3] Annulation | Enamine derivatives, 1,3-dielectrophiles | Often metal-free or base/acid-catalyzed. mdpi.comresearchgate.net | Mild conditions, good functional group tolerance. | Availability of suitably substituted precursors. |
| [4+2] Annulation | Azadienes, Alkenes/Alkynes | Thermal or Lewis acid-catalyzed. nih.gov | Predictable regiochemistry based on frontier molecular orbitals. | Limited availability of stable and reactive azadienes. |
Starting with a substituted pyridine and introducing the remaining functional groups is often the most practical approach.
Directed ortho-Metalation (DoM): The ethoxy group at C-3 can act as a directed metalating group (DMG), guiding a strong base like an organolithium reagent to deprotonate the C-4 position. However, deprotonation at C-2 is also possible. The regioselectivity can be influenced by the choice of base and reaction conditions. znaturforsch.comrsc.org Subsequent reaction with an electrophile could install a handle for later cyclopropyl group introduction.
Halogen/Metal Exchange: A more reliable method for regioselective functionalization involves starting with a dihalopyridine, such as 3-bromo-5-chloropyridine. A selective halogen-metal exchange (e.g., bromine-lithium exchange) can be performed, followed by quenching with an electrophile. znaturforsch.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Negishi are indispensable for C-C bond formation on pyridine rings. nih.govnih.gov A common strategy would involve the Suzuki coupling of a 3-ethoxy-5-halopyridine with cyclopropylboronic acid or the Negishi coupling of a 3-ethoxy-5-halopyridine with a cyclopropylzinc reagent. The Suzuki reaction is often preferred due to the stability and commercial availability of boronic acids. nih.govrsc.org
| Functionalization Method | Starting Material Example | Reagents | Product Type | Key Features |
| Directed Lithiation | 3-Ethoxypyridine | n-BuLi, LDA, or TMP-bases | 4-functionalized-3-ethoxypyridine | Relies on directing effect of ethoxy group; regioselectivity can be an issue. znaturforsch.comacs.org |
| Suzuki Cross-Coupling | 3-Ethoxy-5-bromopyridine | Cyclopropylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | This compound | Broad functional group tolerance, stable reagents. nih.gov |
| Negishi Cross-Coupling | 3-Ethoxy-5-iodopyridine | Cyclopropylzinc chloride, Pd catalyst | This compound | Highly reactive organozinc reagent, sensitive to moisture/air. |
| Pyridyne Intermediates | 2-Alkoxy-3-halopyridine | n-BuLi, Grignard reagent | 2,3,4-Trisubstituted pyridines | Allows for regioselective difunctionalization via a pyridyne intermediate. nih.gov |
Attaching the sterically demanding cyclopropyl group to the pyridine core requires specific methodologies.
Cross-Coupling with Cyclopropyl Organometallics: As mentioned, this is a dominant strategy. The use of cyclopropylboronic acid (Suzuki), cyclopropylzinc halides (Negishi), or cyclopropylmagnesium bromide (Kumada) with a 5-halo-3-ethoxypyridine precursor is highly effective. nih.gov
Cyclopropanation of a Vinylpyridine: An alternative route involves first synthesizing 3-ethoxy-5-vinylpyridine. The vinyl group can then be converted to a cyclopropyl ring using classic cyclopropanation reactions. The Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) is a well-established method for this transformation. acs.orgunl.pt Other variations using samarium or aluminum-based reagents can also be employed, sometimes offering different levels of stereocontrol if applicable. rsc.org
Transition Metal-Catalyzed Cyclopropanation: Catalytic methods using diazo compounds and transition metal catalysts (e.g., based on Rh, Cu, or engineered enzymes) can also achieve cyclopropanation. acs.orgacs.orgrochester.edu These methods are particularly valuable for achieving high stereoselectivity, although this is not a factor for the parent this compound.
The C-O ether bond of the ethoxy group can be formed using several reliable methods.
Nucleophilic Aromatic Substitution (SNAr): This is a classical and direct approach. The reaction of a 5-cyclopropyl-3-halopyridine (e.g., chloro or fluoro) with sodium ethoxide at elevated temperatures can yield the desired product. The reactivity of the halopyridine is enhanced by the electron-withdrawing nature of the ring nitrogen.
Williamson Ether Synthesis: This method involves the reaction of the sodium or potassium salt of 5-cyclopropylpyridin-3-ol with an ethylating agent like ethyl iodide or diethyl sulfate. The pyridinol precursor can be synthesized from 3-amino-5-cyclopropylpyridine via diazotization followed by hydrolysis.
Palladium or Copper-Catalyzed Etherification: Modern cross-coupling methods, such as the Buchwald-Hartwig amination adapted for C-O bond formation, can be used. This involves reacting 5-cyclopropyl-3-bromopyridine with ethanol (B145695) in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a strong base. These catalyzed reactions typically proceed under much milder conditions than classical SNAr. acs.org
Green Chemistry Principles and Sustainable Synthetic Approaches in the Production of Pyridine Derivatives Relevant to this compound
The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are crucial in developing sustainable methods for producing complex molecules like this compound.
A significant advancement in green chemistry is the move towards solvent-free reactions or the use of environmentally benign solvents. nih.gov Traditional organic syntheses often rely on volatile and toxic solvents, which contribute to environmental pollution. For the synthesis of polysubstituted pyridines, solvent-free conditions have been successfully employed, often leading to improved yields and easier product isolation. researchgate.net For instance, multicomponent reactions (MCRs) for pyridine synthesis can be conducted by heating the starting materials under neat conditions, which simplifies the experimental setup and reduces waste. nih.gov
Ionic liquids and water are prominent alternative solvents in green pyridine synthesis. scientificupdate.com Ionic liquids, with their low vapor pressure and tunable properties, can act as both solvents and catalysts, enhancing reaction rates and selectivity. scientificupdate.com Water, being non-toxic and readily available, is an ideal green solvent, although the solubility of nonpolar reactants can be a challenge. Microwave-assisted synthesis in aqueous media has been shown to be an efficient method for preparing novel pyridine derivatives, offering shorter reaction times and higher yields compared to conventional heating. nih.gov
Table 1: Comparison of Solvent Systems in Pyridine Synthesis
| Solvent System | Advantages | Disadvantages | Relevant Methodologies |
| Solvent-Free (Neat) | Reduced waste, simplified workup, often higher yields. researchgate.net | Potential for high viscosity, limited applicability for some reactants. | Multicomponent Reactions (MCRs), Mechanochemistry. |
| Water | Non-toxic, non-flammable, inexpensive. | Poor solubility for nonpolar substrates. | Microwave-assisted synthesis. nih.gov |
| Ionic Liquids | Low vapor pressure, tunable properties, potential catalytic activity. scientificupdate.com | Higher cost, potential toxicity, and disposal issues. | Multicomponent Reactions. scientificupdate.com |
| Ethanol | Renewable resource, relatively low toxicity. | Flammable. | Conventional heating and microwave-assisted MCRs. nih.gov |
Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies and higher selectivity, which reduces energy consumption and by-product formation.
Metal-Free Catalysis: The development of metal-free catalytic systems for pyridine synthesis is highly desirable to avoid the costs and toxicity associated with heavy metals. organic-chemistry.org Iodine-triethylamine systems, for example, can trigger the synthesis of 2-aryl-substituted pyridines through a radical pathway. organic-chemistry.org Furthermore, base-promoted reactions of 1-arylethylamines with ynones allow for the metal-free synthesis of polysubstituted pyridines via C(sp³)–H functionalization. organic-chemistry.org
Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions with high efficiency and stereoselectivity. In the context of pyridine synthesis, organocatalysis offers a metal-free alternative. For instance, diarylprolinol silyl (B83357) ethers have been used as catalysts in the asymmetric aza-Michael addition for the enantioselective synthesis of precursors to complex molecules. nih.gov Photochemical organocatalytic methods have also emerged for the functionalization of pyridines, utilizing the reactivity of pyridinyl radicals generated under mild conditions. acs.orgnih.gov
Biocatalysis: The use of enzymes or whole microbial cells as catalysts represents a highly sustainable approach. Biocatalysis can offer exceptional selectivity under mild reaction conditions. While direct biocatalytic synthesis of a molecule like this compound is not widely reported, related biocatalytic transformations are known. For example, whole cells of Burkholderia sp. MAK1 can perform regioselective N-oxidation of various pyridine compounds. nbinno.com The biosynthesis of pyridine alkaloids in nature, which sometimes involves non-enzymatic cyclization of enzyme-generated intermediates, provides a blueprint for developing novel biocatalytic routes. doi.orgbath.ac.uk
Table 2: Overview of Catalytic Methodologies for Pyridine Synthesis
| Catalytic Approach | Catalyst Examples | Advantages |
| Metal-Free | Iodine/Triethylamine, organic-chemistry.org Bases (e.g., DBU) | Avoids toxic metal waste, often uses inexpensive reagents. |
| Organocatalysis | Diarylprolinol silyl ethers, nih.gov Dithiophosphoric acid acs.orgnih.gov | Metal-free, high enantioselectivity possible, mild conditions. |
| Biocatalysis | Whole cells (Burkholderia sp.), nbinno.com Phenylalanine ammonia-lyases | High selectivity, mild aqueous conditions, environmentally benign. |
| Metal-Catalysis | Rhodium, nih.gov Iron, acsgcipr.org Ruthenium acsgcipr.org | High efficiency, can enable otherwise difficult transformations. |
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are central to green chemistry as they minimize the formation of by-products. jocpr.com
Metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes are also highly atom-economical methods for constructing the pyridine ring, as all atoms from the reactants are incorporated into the final product. acsgcipr.org
Table 3: Atom Economy of Selected Pyridine Syntheses
| Synthetic Method | General Reaction | By-products | Atom Economy |
| Hantzsch Synthesis | 2 R-CO-CH₂-COOR' + R''CHO + NH₃ → Dihydropyridine + 3 H₂O | Water | Moderate |
| Bohlmann-Rahtz Synthesis | Enamine + Ethynylketone → Pyridine + H₂O | Water | High |
| [2+2+2] Cycloaddition | 2 RC≡CH + R'C≡N → Pyridine | None | 100% (Ideal) |
| Multicomponent Reactions | A + B + C → Pyridine + Small molecules (e.g., H₂O) | Typically small molecules | Generally High nih.govacs.org |
Mechanistic Investigations of Critical Transformations in the Synthesis of this compound
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling selectivity. For polysubstituted pyridines, mechanistic studies often focus on the key bond-forming and ring-closing steps.
The identification and characterization of reaction intermediates provide crucial insights into the reaction pathway. In many pyridine syntheses, open-chain intermediates are formed prior to the final cyclization.
In the Bohlmann-Rahtz synthesis, the initial step is a Michael addition of the enamine to the ethynylketone, which forms an aminodiene intermediate. wikipedia.org This intermediate can often be isolated and characterized. The subsequent steps involve a heat-induced E/Z isomerization of the aminodiene, which is necessary to bring the reactive groups into proximity for the final cyclodehydration to form the pyridine ring. wikipedia.orgjk-sci.com
Similarly, in rhodium-catalyzed syntheses of pyridines from imines and alkynes, an azatriene intermediate is formed via C-H activation and reductive elimination. nih.gov This azatriene then undergoes a 6π-electrocyclization to yield a dihydropyridine, which is subsequently aromatized. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating the structures and energies of these transient intermediates and the transition states that connect them. nih.gov
Figure 1: Postulated Aminodiene Intermediate in a Bohlmann-Rahtz type synthesis leading to a this compound scaffold.
Caption: The aminodiene intermediate is a key species in the Bohlmann-Rahtz synthesis. The subsequent E/Z isomerization and cyclodehydration lead to the formation of the aromatic pyridine ring. wikipedia.org
Under kinetic control, the product that is formed fastest predominates, which is usually the one with the lower activation energy. masterorganicchemistry.comyoutube.com Under thermodynamic control, the most stable product is the major one, which is favored by allowing the reaction to reach equilibrium at higher temperatures. masterorganicchemistry.comyoutube.com In the synthesis of substituted pyridines, the reaction conditions can be tuned to favor a specific isomer. For example, in the electrophilic addition to conjugated dienes, lower temperatures favor the kinetically controlled product, while higher temperatures favor the thermodynamically controlled product. libretexts.org
In situ reaction monitoring techniques, such as NMR spectroscopy, can be used to track the concentration of reactants, intermediates, and products over time, providing valuable data for kinetic analysis. nih.gov For instance, in the rhodium-catalyzed synthesis of pyridines, kinetic simulations have shown that the oxidative addition of the C-H bond is facile, while the reductive elimination step is slow. nih.gov Such analyses are critical for optimizing catalyst performance and reaction conditions to achieve high yields and selectivity.
Table 4: Factors Influencing Kinetic vs. Thermodynamic Control
| Factor | Favors Kinetic Product | Favors Thermodynamic Product |
| Temperature | Low libretexts.org | High masterorganicchemistry.comyoutube.com |
| Reaction Time | Short wikipedia.org | Long wikipedia.org |
| Reversibility | Irreversible conditions | Reversible conditions wikipedia.org |
| Activation Energy | Lower Eₐ jackwestin.com | Not directly correlated |
| Product Stability | Less stable product | More stable product jackwestin.com |
Computational Insights into Reaction Mechanisms and Transition States
In modern synthetic chemistry, computational modeling has emerged as an indispensable tool for elucidating complex reaction mechanisms, predicting reactivity, and optimizing reaction conditions. The synthesis of substituted pyridines, including this compound, is no exception. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), researchers can gain a detailed, atomistic understanding of the transformation pathways leading to the desired product. These theoretical investigations provide insights that are often difficult or impossible to obtain through experimental means alone.
Computational studies in the context of pyridine synthesis typically focus on several key areas: mapping the potential energy surface of a reaction, identifying the structures of transition states, and calculating the activation energies associated with different mechanistic pathways. This information is crucial for understanding the factors that control the reaction's feasibility, rate, and selectivity. For instance, by comparing the activation barriers of competing pathways, chemists can predict which product is likely to form under a given set of conditions.
Recent studies on various functionalized pyridine derivatives have demonstrated the power of DFT calculations in establishing the geometry of newly synthesized compounds and understanding their electronic properties. researchgate.netnih.gov Molecular orbital computations, such as identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide critical information about the molecule's reactivity and its potential interaction with other reagents. nih.gov
Illustrative Example: Mechanistic Investigation of a Key C-C Bond Formation
While specific computational studies on the synthesis of this compound are not extensively documented in public literature, we can illustrate the approach by considering a hypothetical key step: a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl group onto the pyridine ring. DFT calculations would be employed to model the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.
The primary goal of such a computational study would be to determine the rate-determining step of the reaction and to understand the geometry of the key transition states. For example, the reductive elimination step, where the C-C bond is formed and the product is released from the metal center, is often crucial.
Below is an interactive table showcasing hypothetical data that could be generated from a DFT analysis of the reductive elimination transition state for a generic substituted pyridine synthesis.
| Parameter | Value | Description |
| Thermodynamic | ||
| Activation Energy (ΔG‡) | 18.5 kcal/mol | The Gibbs free energy barrier for the reaction step. A lower value indicates a faster reaction rate. |
| Reaction Energy (ΔG) | -25.2 kcal/mol | The overall change in Gibbs free energy for the step. A negative value indicates an energetically favorable (exergonic) process. |
| Geometric | ||
| Forming C-C Bond Length | 2.15 Å | The distance between the two carbon atoms forming the new bond in the transition state. This is typically longer than a standard single bond. |
| Breaking Pd-C(aryl) Bond | 2.30 Å | The elongated bond between the palladium catalyst and the pyridine ring carbon in the transition state. |
| Breaking Pd-C(alkyl) Bond | 2.25 Å | The elongated bond between the palladium catalyst and the cyclopropyl group carbon in the transition state. |
| Electronic | ||
| Mulliken Charge on Pd | +0.45 e | The partial charge on the palladium atom, indicating its electronic state during the transition. |
| Mulliken Charge on C(aryl) | -0.28 e | The partial charge on the pyridine carbon atom involved in the new bond. |
| Mulliken Charge on C(alkyl) | -0.15 e | The partial charge on the cyclopropyl carbon atom involved in the new bond. |
Note: The data in this table is illustrative and represents typical values that would be calculated in a DFT study of a cross-coupling reaction. It is not based on experimental data for this compound.
This type of detailed analysis allows chemists to visualize the three-dimensional arrangement of atoms at the point of highest energy along the reaction coordinate. The calculated bond lengths, angles, and atomic charges provide a static picture of the transition state, offering profound insights into the electronic and steric factors that govern the reaction's outcome. nih.govsemanticscholar.org For example, a high degree of steric hindrance in the transition state would be reflected in a higher activation energy, suggesting that the reaction may be slow or require elevated temperatures.
Furthermore, computational models can predict the influence of different ligands on the palladium catalyst, or the effect of various substituents on the pyridine ring. By systematically modifying the model in silico, researchers can screen for optimal conditions before undertaking extensive experimental work, thereby accelerating the development of efficient and selective synthetic methodologies for complex molecules like this compound.
Advanced Spectroscopic and Structural Elucidation of 5 Cyclopropyl 3 Ethoxypyridine: Beyond Routine Identification
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignment
High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships between atoms in a molecule. For 5-Cyclopropyl-3-ethoxypyridine, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, would provide a wealth of structural information.
Expected ¹H and ¹³C NMR Chemical Shifts: Based on the analysis of similar pyridine (B92270) and cyclopropyl-containing compounds, the expected chemical shift ranges for this compound are presented in Table 1. The protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-donating ethoxy group and the cyclopropyl (B3062369) substituent. The ethoxy group's methylene (B1212753) protons would likely resonate further downfield than the methyl protons due to the proximity of the oxygen atom. The cyclopropyl protons would exhibit complex splitting patterns in the upfield region, characteristic of this strained ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is hypothetical and based on analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 (Pyridine) | ~8.0-8.2 | C2: ~145-150 |
| H4 (Pyridine) | ~7.0-7.2 | C3: ~150-155 |
| H6 (Pyridine) | ~8.1-8.3 | C4: ~120-125 |
| CH (Cyclopropyl) | ~1.5-1.8 | C5: ~135-140 |
| CH₂ (Cyclopropyl) | ~0.6-1.0 | C6: ~140-145 |
| OCH₂ (Ethoxy) | ~4.0-4.2 | CH (Cyclopropyl): ~10-15 |
| CH₃ (Ethoxy) | ~1.3-1.5 | CH₂ (Cyclopropyl): ~5-10 |
| OCH₂ (Ethoxy): ~60-65 |
2D NMR Correlation Analysis:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the vicinal protons on the pyridine ring (H4 and H6, if coupling exists across the nitrogen, which is unlikely, but H2 and H4 might show a weak correlation). Strong correlations would be seen between the ethoxy group's methylene and methyl protons, and within the cyclopropyl ring's protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would directly link each proton to its attached carbon atom, confirming the assignments made from the 1D spectra. For instance, the proton signal around 4.1 ppm would correlate with the carbon signal around 63 ppm, confirming the OCH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton. For example, the H2 proton of the pyridine ring would be expected to show correlations to C3, C4, and C6. The cyclopropyl methine proton would likely show correlations to C4, C5, and C6 of the pyridine ring.
Solid-State NMR (ssNMR): In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR could provide valuable information about the molecule's conformation and packing in the solid state. acs.orgacs.orgrsc.org By analyzing the chemical shift anisotropy and dipolar couplings, it would be possible to gain insights into the local electronic environment and intermolecular distances. For pyridine-containing compounds, ssNMR has been used to study molecular motion and interactions within crystal lattices. acs.orgacs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. The expected vibrational frequencies for this compound can be predicted by considering the characteristic bands of its constituent parts: the pyridine ring, the cyclopropyl group, and the ethoxy group. nih.govcdnsciencepub.com
Characteristic Vibrational Modes:
Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region. elixirpublishers.com The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. Ring breathing modes, which are often strong in Raman spectra, would be expected in the 1000-1050 cm⁻¹ range. cdnsciencepub.com
Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl ring are typically found at slightly higher frequencies than those of alkyl chains, often above 3000 cm⁻¹. The ring deformation modes of the cyclopropane (B1198618) are characteristic and appear in the fingerprint region.
Ethoxy Group: The C-O stretching vibrations of the ethoxy group would give rise to strong bands in the IR spectrum, typically in the 1250-1000 cm⁻¹ region. The C-H stretching and bending vibrations of the ethyl group would also be present.
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Data is hypothetical and based on analogous structures.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Pyridine Ring | C-H Stretch | 3100-3000 (m) | 3100-3000 (w) |
| C=C, C=N Stretch | 1600-1450 (s) | 1600-1450 (s) | |
| Ring Breathing | ~1030 (m) | ~1030 (s) | |
| Cyclopropyl Group | C-H Stretch | ~3080 (m) | ~3080 (m) |
| Ring Deformation | ~1020 (m), ~850 (m) | ~1020 (s), ~850 (m) | |
| Ethoxy Group | C-H Stretch | 2980-2850 (s) | 2980-2850 (s) |
s = strong, m = medium, w = weak
Conformational insights could be gained by comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT). Different conformers, for instance, arising from the rotation of the cyclopropyl or ethoxy groups relative to the pyridine ring, would likely have distinct vibrational spectra.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. nih.govnih.govbenthamopen.commdpi.com For this compound (C₁₀H₁₃NO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. The fragmentation of the molecular ion would be expected to proceed through several characteristic pathways, as outlined below and summarized in Table 3.
Loss of the Ethoxy Group: Cleavage of the C-O bond of the ethoxy group could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, though this is less likely in this specific structure. A more probable fragmentation is the loss of an ethyl radical (•CH₂CH₃) followed by CO.
Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo cleavage, potentially leading to the loss of ethylene (C₂H₄) or a propyl radical.
Pyridine Ring Fragmentation: The pyridine ring itself can fragment, although this often requires higher energy. Common losses include HCN.
Table 3: Predicted Fragmentation Pathways for this compound in Mass Spectrometry Data is hypothetical and based on predicted fragmentation of the molecular ion [M]⁺•.
| Fragment Ion | Proposed Neutral Loss | m/z (calculated) |
|---|---|---|
| [M - C₂H₅]⁺ | •C₂H₅ (from ethoxy) | 134.05 |
| [M - C₂H₄]⁺• | C₂H₄ (from ethoxy) | 135.06 |
| [M - CH₃]⁺ | •CH₃ (from ethoxy) | 148.08 |
| [M - C₃H₅]⁺ | •C₃H₅ (from cyclopropyl) | 122.06 |
Isotopic profiling, particularly the M+1 peak arising from the natural abundance of ¹³C, would further support the assigned elemental composition.
X-ray Crystallography and Solid-State Structural Analysis: Intermolecular Interactions and Crystal Packing
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. redalyc.orgmdpi.comeurjchem.com If a suitable single crystal of this compound could be grown, this technique would provide invaluable information.
Expected Structural Features:
Molecular Conformation: The analysis would reveal the relative orientation of the cyclopropyl and ethoxy groups with respect to the pyridine ring. It would be interesting to determine if the cyclopropyl group adopts a bisected or perpendicular conformation relative to the plane of the pyridine ring, which has been a subject of study in analogous systems like cyclopropylbenzene. acs.orgresearchgate.net
Bond Parameters: Precise bond lengths and angles would be determined, which could reveal the electronic effects of the substituents on the pyridine ring. For instance, the C-O bond length of the ethoxy group and the C-C bonds within the cyclopropyl ring would be of particular interest.
Intermolecular Interactions and Crystal Packing: The analysis would elucidate how the molecules pack in the crystal lattice. Potential intermolecular interactions, such as C-H···N or C-H···π interactions involving the pyridine ring, and van der Waals forces would be identified. The packing motif would be crucial for understanding the solid-state properties of the compound. Studies on other pyridine derivatives have shown a variety of packing arrangements driven by such weak interactions. iucr.org
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation (if chiral variants are investigated)
The structure of this compound is achiral. However, if chiral derivatives were to be synthesized, for example by introducing a stereocenter on the cyclopropyl ring or the ethoxy group, chiroptical spectroscopy would be essential for their stereochemical characterization. nih.govbohrium.comrochester.edufigshare.com
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. For a chiral derivative of this compound, the CD spectrum would show characteristic Cotton effects, the signs of which could be correlated with the absolute configuration of the stereocenters, often with the aid of theoretical calculations.
Advanced Diffraction Techniques (e.g., Electron Diffraction) for Gas Phase or Nanocrystalline Characterization
When single crystals are not available, or when the gas-phase structure is of interest, advanced diffraction techniques can provide valuable structural information.
Gas-Phase Electron Diffraction (GED): This technique provides information about the geometry of molecules in the gas phase, free from intermolecular interactions present in the solid state. acs.orgresearchgate.netresearcher.life For this compound, GED could be used to determine the bond lengths, bond angles, and, importantly, the conformational preference of the cyclopropyl and ethoxy groups relative to the pyridine ring. Such studies have been performed on related molecules like cyclopropylbenzene, providing insights into the rotational barriers and equilibrium geometries. acs.orgresearchgate.net
Electron Diffraction of Nanocrystals: For materials that only form nanocrystalline domains, electron diffraction techniques, such as those performed in a transmission electron microscope (TEM), can be used to obtain structural information.
Reactivity and Derivatization Chemistry of 5 Cyclopropyl 3 Ethoxypyridine: Expanding the Molecular Diversity
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring compared to benzene (B151609). masterorganicchemistry.com This deactivation is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen). Consequently, electrophilic attack on unsubstituted pyridine, when forced under harsh conditions, typically occurs at the C3 position. masterorganicchemistry.com
In 5-cyclopropyl-3-ethoxypyridine, the scenario is more complex. The reactivity is governed by a combination of competing directive effects:
Pyridine Nitrogen: Strongly deactivating, directing incoming electrophiles to meta positions (C3 and C5), which are already substituted.
Ethoxy Group (C3): A strongly activating, ortho- and para-directing group due to its +M (mesomeric) effect. It donates electron density to the ring, primarily at positions C2, C4, and C6.
Cyclopropyl (B3062369) Group (C5): Generally considered a weak electron-donating group, capable of stabilizing an adjacent positive charge. It directs ortho and para, to positions C4 and C6.
The powerful activating effect of the C3-ethoxy group is expected to be the dominant influence, partially overcoming the deactivation by the ring nitrogen. Therefore, electrophilic substitution is predicted to occur at the positions activated by the ethoxy group. The most probable sites for substitution are C4 and C6, which are para and ortho to the ethoxy group, respectively, and also activated by the cyclopropyl group. The C2 position is also activated by the ethoxy group but is sterically more hindered and electronically less favored than the C4 and C6 positions.
| Position | Influence of Nitrogen | Influence of Ethoxy Group | Influence of Cyclopropyl Group | Predicted Reactivity |
| C2 | Deactivated (ortho) | Activated (ortho) | Neutral | Possible, but likely minor |
| C4 | Deactivated (para) | Activated (para) | Activated (ortho) | Highly Favorable |
| C6 | Deactivated (ortho) | Activated (ortho) | Activated (para) | Favorable |
Typical EAS reactions like nitration, halogenation, and sulfonation would require carefully optimized conditions to achieve regioselective functionalization, likely at the C4 or C6 positions.
Nucleophilic Aromatic Substitution Reactions: Exploring Activated Positions and Pyridyne Intermediates
The inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. youtube.com This reaction typically requires the presence of a good leaving group (e.g., a halide) at one of these activated positions. For the this compound scaffold itself, SNAr is unlikely as it lacks a suitable leaving group.
However, if a halogen were introduced, for example at the C2 or C6 position, the molecule would become a viable substrate for SNAr. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer-like intermediate. nih.gov Recent studies suggest that many SNAr reactions on heterocyclic systems may proceed through a concerted mechanism rather than a stepwise one, particularly when strong electron-withdrawing activating groups are absent. nih.govnih.gov
Another pathway for nucleophilic substitution involves the formation of a pyridyne intermediate. This typically occurs when a halopyridine is treated with a very strong base, such as sodium amide. For instance, a hypothetical 4-halo-5-cyclopropyl-3-ethoxypyridine could, upon treatment with a strong base, eliminate HX to form a 3,4-pyridyne. This highly reactive intermediate would then be attacked by a nucleophile, leading to a mixture of C3 and C4 substituted products.
Transformations Involving the Cyclopropyl Ring: Ring Opening and Functionalization
The cyclopropyl group is a strained three-membered ring that can undergo a variety of ring-opening reactions under specific conditions, behaving somewhat like a double bond. beilstein-journals.org These transformations can be initiated by electrophiles, radicals, or transition metals.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocation that can be trapped by a nucleophile. The regioselectivity of the ring opening would be influenced by the electronic effects of the pyridine ring.
Radical-Mediated Ring Opening: The cyclopropyl ring can undergo homolytic cleavage. For instance, a radical addition to the pyridine ring or an adjacent position could induce a subsequent ring-opening of the cyclopropyl group to form a more stable alkyl radical, which can then participate in further reactions. beilstein-journals.org
Transition Metal-Catalyzed Reactions: Transition metals can insert into the C-C bonds of the strained cyclopropane (B1198618) ring, leading to metallacyclobutane intermediates that can undergo various transformations, including cross-coupling and cycloaddition reactions.
The stability of the cyclopropyl ring in this compound makes it a robust substituent under many conditions, but its unique reactivity offers pathways for more complex molecular architectures. nih.gov
Reactions at the Ethoxy Group: De-etherification and Further Functionalization
The ethoxy group is a common functional handle that can be readily manipulated. The most significant reaction at this position is de-etherification (O-dealkylation) to yield the corresponding pyridinol. This transformation is typically achieved using strong Lewis acids or proton acids.
| Reagent | Typical Conditions | Product |
| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature to room temp. | 5-Cyclopropylpyridin-3-ol (B12106749) |
| Hydrobromic acid (HBr) | Acetic acid, reflux | 5-Cyclopropylpyridin-3-ol |
| Trimethylsilyl iodide (TMSI) | Acetonitrile, reflux | 5-Cyclopropylpyridin-3-ol |
Once formed, the pyridinol exists in equilibrium with its pyridone tautomer. The resulting hydroxyl group can be further functionalized through various reactions, such as esterification, etherification with different alkyl groups, or conversion to a triflate for use in cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions at Diverse Positions of the Pyridine Core (e.g., Suzuki, Stille, Negishi)
Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. rsc.org To utilize these reactions on the this compound scaffold, a leaving group, typically a halide (Cl, Br, I) or a triflate (OTf), must first be installed on the pyridine ring. As discussed in section 4.1, this could likely be achieved with regioselectivity at the C4 or C6 positions.
With a suitable leaving group in place, a variety of cross-coupling reactions can be envisioned:
Suzuki-Miyaura Coupling: Reaction of a halo- or trifluoromethanesulfonyl- derivative with a boronic acid or ester in the presence of a palladium catalyst and a base is a versatile method to introduce new aryl, heteroaryl, or alkyl groups. nih.govaudreyli.comresearchgate.net
Stille Coupling: This involves the coupling of the organohalide with an organostannane reagent, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.
Negishi Coupling: This reaction utilizes a pre-formed organozinc reagent to couple with the organohalide, also catalyzed by palladium or nickel.
The table below illustrates hypothetical Suzuki-Miyaura reactions on a brominated derivative of the scaffold.
| Starting Material | Coupling Partner | Catalyst/Base | Expected Product |
| 4-Bromo-5-cyclopropyl-3-ethoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Cyclopropyl-3-ethoxy-4-phenylpyridine |
| 6-Bromo-5-cyclopropyl-3-ethoxypyridine | Methylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 5-Cyclopropyl-3-ethoxy-6-methylpyridine |
| 2-Bromo-5-cyclopropyl-3-ethoxypyridine | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos / K₂CO₃ | 5-Cyclopropyl-3-ethoxy-2-(thiophen-2-yl)pyridine |
Oxidative and Reductive Transformations of the Pyridine Ring and Substituents
The this compound scaffold can undergo various oxidative and reductive transformations.
Oxidation: The pyridine nitrogen can be selectively oxidized to form the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide exhibits altered reactivity: it enhances the ring's susceptibility to both electrophilic attack (at C4) and nucleophilic attack (at C2 and C6). The N-oxide functionality can later be removed by reduction if desired.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This typically requires high pressures of hydrogen and a catalyst such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C). The conditions required for hydrogenation would likely leave the cyclopropyl ring intact. The ethoxy group is also generally stable under these conditions.
Synthesis of Structurally Modified Analogues and Compound Libraries Based on the this compound Scaffold
The diverse reactivity of the this compound core makes it an attractive scaffold for the generation of compound libraries in fields like medicinal chemistry and materials science. researchgate.net Several strategies can be employed to create a library of analogues:
Functionalization of the Pyridine Core: As detailed previously, regioselective halogenation followed by a suite of metal-catalyzed cross-coupling reactions can be used to introduce a wide variety of substituents at the C2, C4, or C6 positions.
Modification of the Ethoxy Group: De-etherification to the pyridinol allows for the synthesis of a library of ethers with varying chain lengths, branching, or terminal functional groups. The hydroxyl group can also be converted to esters or other functionalities.
Derivatization via the Cyclopropyl Group: While more synthetically challenging, transformations involving the cyclopropyl ring could lead to novel scaffolds.
Late-Stage Functionalization: Direct C-H activation methods, though challenging on such a substituted pyridine, could provide routes to introduce functional groups without pre-functionalization, offering more efficient access to novel analogues.
These approaches allow for systematic modification of the scaffold's steric and electronic properties, enabling the exploration of structure-activity relationships. mdpi.com
Theoretical and Computational Investigations of 5 Cyclopropyl 3 Ethoxypyridine: Predictive Modeling and Mechanistic Understanding
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbitals.
For 5-Cyclopropyl-3-ethoxypyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute key electronic properties. The analysis typically focuses on the distribution of electron density, the molecular electrostatic potential (MEP), and the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The MEP map visually represents the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be the region of most negative potential, indicating its role as a primary site for electrophilic attack or hydrogen bonding. The HOMO and LUMO are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. In substituted pyridines, these orbitals are typically delocalized over the aromatic ring system.
Table 1: Representative Calculated Electronic Properties for this compound This table presents illustrative data that would be obtained from DFT (B3LYP/6-311G**) calculations. Actual values may vary based on the specific computational level of theory.
| Property | Representative Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity |
| MEP Minimum | -45 kcal/mol | Located near the pyridine nitrogen, indicating a site for electrophilic attack |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. By calculating theoretical spectra and comparing them with experimental results, researchers can confirm molecular structures with greater confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule. For accurate predictions, it is often necessary to consider solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). The correlation between calculated and experimental chemical shifts is usually excellent, often yielding high R² values when plotted linearly.
Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the absorption peaks in an IR spectrum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. This method provides information about the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to absorption intensity). The analysis can identify the nature of the electronic transitions, such as π → π* or n → π* transitions.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table shows a hypothetical correlation between calculated and experimental data for this compound.
| Spectrum | Parameter | Calculated Value (Illustrative) | Experimental Value (Illustrative) |
| ¹³C NMR | C2 Chemical Shift (ppm) | 155.2 | 154.5 |
| C5 Chemical Shift (ppm) | 138.9 | 138.1 | |
| ¹H NMR | H6 Chemical Shift (ppm) | 8.25 | 8.18 |
| IR | C=N Stretch (cm⁻¹) | 1605 (scaled) | 1590 |
| C-O-C Stretch (cm⁻¹) | 1240 (scaled) | 1232 | |
| UV-Vis | λ_max (nm) | 275 | 278 |
Conformational Landscape Analysis and Energy Minima Determination via Computational Methods
Substituted pyridine derivatives like this compound possess conformational flexibility due to the rotation around single bonds, specifically the C-O bond of the ethoxy group and the C-C bond connecting the cyclopropyl (B3062369) group to the pyridine ring. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to their interconversion.
Computational methods can map the potential energy surface (PES) by systematically rotating the dihedral angles of interest. For the ethoxy group, the key dihedral angle is C4-C3-O-C_ethyl. For the cyclopropyl group, it is C4-C5-C_cyclo-H. A relaxed PES scan, where all other geometrical parameters are optimized at each step, can identify the low-energy conformations. The resulting structures are then fully optimized to locate the precise energy minima. The relative energies of these conformers, corrected for zero-point vibrational energy (ZPVE), determine their population at a given temperature according to the Boltzmann distribution. Studies on similar molecules, such as cyclopropyl methyl ketone, have shown that specific orientations (e.g., s-cis or s-trans) are often preferred to minimize steric hindrance. uwlax.edu
Table 3: Hypothetical Relative Energies of this compound Conformers Relative energies (ΔE) are calculated for different orientations of the ethoxy group relative to the pyridine ring.
| Conformer | Dihedral Angle (C4-C3-O-C_ethyl) | Relative Energy (ΔE, kcal/mol) | Boltzmann Population at 298 K (%) |
| A (Global Minimum) | ~0° (syn-planar) | 0.00 | 75.5 |
| B | ~90° (perpendicular) | 2.50 | 1.5 |
| C | ~180° (anti-planar) | 0.85 | 23.0 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations typically model molecules in a static state (in vacuum or with an implicit solvent), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. tandfonline.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, solvent effects, and intermolecular interactions on a timescale of nanoseconds to microseconds.
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water, methanol, or chloroform). The simulation would reveal how the solvent molecules arrange themselves around the solute and how hydrogen bonds or other non-covalent interactions are formed and broken over time. This is particularly relevant for understanding how the solvent influences the conformational preferences identified in the PES scan. For instance, a polar solvent might stabilize a more polar conformer that is not the global minimum in the gas phase. These simulations are crucial for bridging the gap between theoretical gas-phase models and real-world solution-phase chemistry. nih.goviaea.org
Computational Studies on Reactivity, Reaction Pathways, and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. nih.govethz.ch This involves locating and characterizing the transition state (TS), which is the maximum energy point along the reaction coordinate.
For this compound, several reactions could be investigated, such as electrophilic aromatic substitution on the pyridine ring or reactions involving the substituents. Using DFT, one can model the approach of a reactant, locate the transition state structure, and calculate the activation energy (the energy difference between the reactants and the TS). The activation energy is a critical parameter that determines the reaction rate. For instance, the mechanism of a nucleophilic aromatic substitution (SNAr) on a related ethoxypyridine has been computationally explored, revealing the role of electron-withdrawing groups in facilitating the reaction. researchgate.net Similarly, computational studies can be used to understand complex reaction sequences, such as those involving C-H activation. nih.govchemrxiv.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Chemical Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. mdpi.com These models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property. nih.gov
For this compound, a QSPR model could be developed to predict non-biological chemical properties like boiling point, solubility, or chromatographic retention time. The first step is to calculate a wide range of molecular descriptors for a series of related pyridine derivatives. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., connectivity indices), or geometrical (e.g., molecular surface area). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the target property. chemrevlett.comsemanticscholar.org
A typical linear QSPR model might take the form: Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
Once a statistically robust model is developed and validated, it can be used to predict the properties of new or untested compounds like this compound, thereby accelerating the design and screening of molecules with desired physicochemical characteristics. nih.gov
Emerging Research Frontiers and Non Biological Applications of 5 Cyclopropyl 3 Ethoxypyridine in Chemical Sciences
Role as a Privileged Scaffold and Versatile Building Block in Complex Chemical Synthesis
The concept of "privileged scaffolds" is central to modern medicinal chemistry and complex molecule synthesis. These are molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets. researchgate.netmdpi.com The pyridine (B92270) ring is considered an attractive and privileged scaffold due to its presence in numerous natural products and synthetic compounds with diverse biological activities. researchgate.netmdpi.com The specific substitution pattern of 5-Cyclopropyl-3-ethoxypyridine makes it a valuable building block for creating libraries of new chemical entities.
The cyclopropyl (B3062369) group is a "bioisostere" for phenyl rings and other larger groups, meaning it can mimic their spatial arrangement and electronic properties while offering advantages such as improved metabolic stability and reduced molecular weight. semanticscholar.org Its inclusion in a molecule can significantly influence conformation and binding affinity. The ethoxy group, an electron-donating substituent, modulates the electronic character of the pyridine ring, affecting its reactivity and interaction with other molecules.
As a versatile building block, this compound can be utilized in various synthetic transformations. The pyridine nitrogen can be quaternized or oxidized, and the ring itself is amenable to a range of coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce further complexity. nih.govwhiterose.ac.uk This allows chemists to use the this compound core to construct larger, more intricate molecules with tailored properties. whiterose.ac.ukscripps.edu
Table 1: Key Structural Features of this compound as a Building Block
| Feature | Contribution to Molecular Properties | Potential Synthetic Applications |
|---|---|---|
| Pyridine Core | Provides a rigid, aromatic scaffold with a basic nitrogen atom. | Coordination to metals, hydrogen bonding, derivatization via electrophilic/nucleophilic substitution. |
| Cyclopropyl Group | Increases metabolic stability, provides conformational rigidity, and can act as a phenyl ring bioisostere. semanticscholar.org | Modulating solubility and pharmacokinetic properties in larger constructs. |
| Ethoxy Group | Electron-donating group that influences the electronic properties and reactivity of the pyridine ring. | Directing further substitution reactions, modifying ligand properties. |
Potential Applications in Advanced Materials Science
The unique electronic and structural characteristics of substituted pyridines make them attractive candidates for the development of advanced materials. While direct applications of this compound are still emerging, the properties of its core structure suggest potential in several areas of materials science.
Precursors for Optoelectronic Materials: Pyridine-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. scite.ai They can function as electron-transport materials or as components of emissive layers. The electronic properties of the this compound scaffold could be harnessed to synthesize novel materials with specific energy levels for efficient charge transport or light emission.
Polymers: The pyridine unit can be incorporated into polymer backbones to create materials with unique thermal, mechanical, and conductive properties. researchgate.net The functional groups on this compound could serve as handles for polymerization reactions, leading to the creation of novel polymers with tailored characteristics.
Liquid Crystals: The rigid, rod-like shape of many pyridine derivatives is conducive to the formation of liquid crystalline phases. nih.gov Terphenyl-like molecules containing a central pyridine ring have been shown to exhibit nematic liquid crystal phases. nih.gov The this compound structure could serve as a precursor for the synthesis of new liquid crystalline materials, with the substituents influencing the transition temperatures and mesophase behavior.
Development as a Ligand or Organocatalyst in Homogeneous and Heterogeneous Catalysis
Pyridine derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. The electronic and steric properties of the substituents on the pyridine ring play a crucial role in determining the activity and selectivity of the resulting catalyst.
The this compound molecule offers an interesting combination of features for ligand design. The electron-donating ethoxy group can increase the electron density on the metal center, which can be beneficial for certain catalytic cycles, such as oxidative addition. The cyclopropyl group, while relatively small, provides steric bulk that can influence the coordination geometry around the metal and control the selectivity of the reaction. Palladium catalysts, for example, are often used with phosphine (B1218219) ligands for cross-coupling reactions, and nitrogen-containing heterocycles like this one can act as effective ligands in such systems. nih.gov
In the field of organocatalysis, pyridine derivatives can act as basic catalysts. The nitrogen atom can function as a Brønsted or Lewis base to activate substrates in a variety of organic transformations. The basicity of the pyridine nitrogen in this compound is modulated by its substituents, allowing for its potential use as a tailored organocatalyst.
Agrochemical Research: Design and Synthesis of Novel Pyridine-Based Compounds
The pyridine scaffold is a cornerstone in the agrochemical industry, found in a wide array of herbicides, insecticides, and fungicides. researchgate.netnih.gov The discovery of new agrochemicals often involves the synthesis and screening of libraries of compounds based on a common structural motif. nih.gov this compound serves as an excellent starting point for the design and synthesis of novel pyridine-based compounds for agricultural applications.
The synthetic focus in this area is on modifying the core structure to explore new chemical space. For instance, the pyridine ring can be further functionalized, or the existing cyclopropyl and ethoxy groups can be transformed into other functionalities. The goal is to create new molecular architectures that could potentially interact with biological targets in pests or weeds. This research emphasizes the synthetic design and structural diversity, rather than the biological efficacy of the resulting compounds. growingscience.comnih.gov
Table 2: Synthetic Strategies for Pyridine-Based Agrochemical Design
| Reaction Type | Description | Potential Application for this compound |
|---|---|---|
| Cross-Coupling Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals. nih.gov | Introduction of aryl, alkyl, or other functional groups at various positions on the pyridine ring. |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the pyridine ring by a nucleophile. | Functionalization of the pyridine core with amines, alkoxides, or other nucleophiles. |
| Side-Chain Modification | Chemical transformation of the existing substituents. | Oxidation, reduction, or other modifications of the ethoxy or cyclopropyl groups to create new analogues. |
Applications in Analytical Chemistry as a Reference Standard or Probe
In analytical chemistry, reference standards are highly pure compounds used to confirm the identity and purity of a substance, as well as to calibrate analytical instruments. sigmaaldrich.com While this compound is not currently listed as a primary pharmacopeial reference standard, it can serve as a well-characterized internal standard or reference material in research and development settings, particularly in the synthesis of more complex molecules where it is a key intermediate. bldpharm.comanalyticachemie.in Its unique molecular weight and retention time in chromatographic methods would make it suitable for quantifying the progress of reactions or the purity of products.
Furthermore, substituted pyridines can be developed into chemical probes, which are small molecules used to study biological systems. nih.gov By attaching a fluorescent tag or a reactive group to the this compound scaffold, it could be transformed into a probe for specific analytical applications, although this area remains largely unexplored for this particular compound.
Environmental Fate and Degradation Studies of Pyridine-Based Compounds
Understanding the environmental fate of chemical compounds is crucial. Pyridine and its derivatives can enter the environment through various industrial and agricultural processes. Their degradation can occur through biotic (microbial) and abiotic (e.g., photolysis) pathways.
The chemical pathways of degradation for pyridine-based compounds often involve oxidation of the ring, leading to ring cleavage. The substituents on the pyridine ring can significantly influence the rate and pathway of degradation. For this compound, the ethoxy group may be susceptible to hydrolysis or oxidation. The cyclopropyl group is generally more stable but can also undergo degradation under certain conditions. Photodegradation, initiated by the absorption of UV light, can lead to the formation of reactive intermediates that subsequently break down into smaller, simpler molecules. The focus of these studies is on elucidating the chemical reactions and transformation products involved in the degradation process, rather than assessing the ecotoxicity of the compound.
Conclusion and Future Directions in the Academic Research of 5 Cyclopropyl 3 Ethoxypyridine
Identification of Unexplored Research Avenues and Methodological Gaps
The nascent state of research on 5-Cyclopropyl-3-ethoxypyridine presents a clear opportunity for original and impactful scientific inquiry. Key unexplored avenues include:
Biological Screening: There is a significant gap in the pharmacological assessment of this compound. Systematic screening against various biological targets, such as kinases, G-protein coupled receptors, and enzymes, could uncover novel therapeutic potential.
Physicochemical Characterization: Detailed studies on its solubility, lipophilicity, and crystal structure are lacking. This fundamental data is crucial for any future development in medicinal chemistry or materials science.
Reaction Kinetics and Mechanistic Studies: The reactivity of the substituted pyridine (B92270) ring has not been systematically investigated. Understanding its behavior in different reaction types would be invaluable for its use as a chemical intermediate.
Methodologically, the development of a robust and scalable synthetic route to this compound would be a critical first step to enable broader research.
Prospective Outlook on Novel Synthetic Strategies and Derivatization Opportunities
Future synthetic efforts could focus on modern cross-coupling reactions to construct the core structure. For example, a Suzuki or Negishi coupling could be envisioned between a suitable boronic acid or organozinc reagent and a halogenated 3-ethoxypyridine (B173621). Alternatively, functionalization of a pre-formed cyclopropyl-pyridine scaffold could be explored.
Once a reliable synthetic route is established, the derivatization opportunities are vast. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring could potentially undergo further substitution, opening up a large chemical space for the synthesis of analogues with diverse properties.
Anticipated Advancements in Theoretical Modeling and Computational Chemistry Applications
Computational chemistry offers a powerful toolset to predict the properties and potential applications of this compound in the absence of extensive empirical data. Future theoretical studies could include:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, reactivity indices, and spectroscopic properties.
Molecular Docking: In silico docking studies could screen for potential biological targets by predicting the binding affinity and mode of interaction with various protein structures.
Pharmacophore Modeling: Based on its structure, computational models could be built to identify other molecules with similar potential biological activities.
These computational approaches, such as those facilitated by virtual laboratories, can guide and prioritize experimental research efforts. epa.gov
Vision for Future Non-Biological Applications in Interdisciplinary Scientific Fields
Beyond potential biological applications, the unique electronic and steric properties of this compound could lend themselves to interdisciplinary scientific fields:
Materials Science: As a ligand for metal complexes, it could find use in the development of novel catalysts or functional materials with interesting photophysical properties.
Organic Electronics: Pyridine-based compounds are sometimes explored as components of organic light-emitting diodes (OLEDs) or other electronic devices. The specific substituents on this molecule could modulate its electronic properties in interesting ways.
Agrochemicals: The pyridine scaffold is present in many pesticides and herbicides. The specific substitution pattern of this compound could be explored for potential agrochemical applications.
Q & A
Intermediate Research Question
- ¹H/¹³C NMR : Cyclopropyl protons appear as distinct multiplet signals (δ 1.0–2.0 ppm), while ethoxy groups show characteristic quartets (δ 3.5–4.5 ppm). Aromatic protons on the pyridine ring resonate between δ 7.0–8.5 ppm .
- IR Spectroscopy : Stretching vibrations for C-O (ethoxy) at ~1050–1250 cm⁻¹ and C-N (pyridine) at ~1600 cm⁻¹ confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of cyclopropane or ethoxy groups) validate the structure .
What pharmacological mechanisms are hypothesized for this compound in kinase inhibition studies?
Advanced Research Question
Computational and experimental studies suggest:
- Binding Affinity : The cyclopropyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the ethoxy moiety stabilizes hydrogen bonds with backbone residues (e.g., Asp86 in EGFR) .
- Selectivity Challenges : Structural analogs show varying IC₅₀ values due to steric clashes with bulkier residues in non-target kinases (e.g., Src vs. Abl kinases) .
- Methodology : Molecular dynamics simulations (50 ns trajectories) and isothermal titration calorimetry (ITC) quantify binding thermodynamics .
How should researchers address contradictory data in solubility and stability studies of this compound?
Data Contradiction Analysis
Discrepancies in solubility/stability data often arise from:
- Solvent Polarity : LogP values (predicted ~2.5) suggest moderate hydrophobicity, but experimental solubility in DMSO vs. water may vary due to impurities or polymorphic forms .
- pH Sensitivity : Protonation of the pyridine nitrogen (pKa ~3–4) increases solubility in acidic buffers but reduces stability due to hydrolysis .
- Validation Steps : Replicate experiments under controlled conditions (e.g., inert atmosphere, HPLC purity ≥95%) and use differential scanning calorimetry (DSC) to assess crystallinity .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Safety & Compliance
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Dust formation during weighing requires antistatic equipment .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
How can computational modeling guide the design of this compound analogs with improved bioavailability?
Q. Advanced Methodology
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with logD values to predict membrane permeability .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and blood-brain barrier penetration .
- Crystallography : Co-crystal structures with target proteins identify sites for functionalization (e.g., adding fluorine to enhance binding) .
What are unresolved challenges in scaling up this compound synthesis for preclinical trials?
Q. Research Gaps
- Catalyst Efficiency : Homogeneous catalysts (e.g., Pd(PPh₃)₄) degrade at scale; heterogeneous alternatives (e.g., Pd/C) require optimization .
- Purification : Column chromatography is impractical for large batches; switch to recrystallization or continuous flow methods .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., nitrosamines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
